molecular formula C18H15NO4 B6358880 (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester CAS No. 408355-02-2

(6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester

Cat. No.: B6358880
CAS No.: 408355-02-2
M. Wt: 309.3 g/mol
InChI Key: MIZNLOQJTYKTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester: is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzyloxy group at the 6th position of the indole ring, an oxo group at the 3rd position, and an acetic acid methyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 6-benzyloxyindole.

    Oxidation: The indole derivative undergoes oxidation to introduce the oxo group at the 3rd position.

    Esterification: The final step involves esterification with acetic acid to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Utilizing batch reactors for each step of the synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

Industry

Mechanism of Action

The mechanism of action of (6-Benzyloxy-1H-indol-3-yl)-oxo-acetic acid methyl ester involves its interaction with various molecular targets:

    Receptor Binding: Binds to specific receptors in biological systems, influencing cellular pathways.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of both benzyloxy and oxo groups makes it unique compared to other indole derivatives.
  • Biological Activity : Exhibits distinct biological activities due to its unique structure.

Properties

IUPAC Name

methyl 2-oxo-2-(6-phenylmethoxy-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-18(21)17(20)15-10-19-16-9-13(7-8-14(15)16)23-11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZNLOQJTYKTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 0° C. solution of 6-benzyloxyindole (2.10 g, 9.41 mmol) in diethyl ether (20 mL) is treated with oxalyl chloride (1.02 mL, 11.8 mmol). The mixture is stirred for 2 hours while warming to room temperature. The mixture is cooled to −78° C. and sodium methoxide (5.41 mL, 4.35 M) is added. The mixture is warmed up to room temperature over 20 minutes and the reaction is quenched with water (10 mL). The resulting mixture is filtered to obtain the title compound (2.75 g, 95%) as a yellow solid. ES/MS m/e 310.0 (M+1), 308.0 (M−1).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
5.41 mL
Type
reactant
Reaction Step Two
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.